- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
Cas no 626-89-1 (4-Methyl-1-pentanol)
4-Methyl-1-pentanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylpentan-1-ol
- Isohexanol
- 4-Methyl-1-pentanol
- 2-Methyl-5-pentanol
- 4-methyl-1-pentano
- 4-Methylpcntanol
- 4-methylpentanol
- 4-METHYLPENTANOL-1
- 4-methylpentyl alcohol
- ISOAMYL CARBINOL
- iso-hexyl alcohol
- Isohexyl alcohol
- iso-Hexanol
- 1-Pentanol, 4-methyl-
- Pentanol, 4-methyl-
- 4-Methyl-pentan-1-ol
- X796XFP7D4
- PCWGTDULNUVNBN-UHFFFAOYSA-N
- NSC91492
- DSSTox_CID_8683
- DSSTox_RID_80146
- DSSTox_GSID_44313
- 4-Methyl-1-p
-
- MDL: MFCD00002962
- Inchi: 1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3
- InChI Key: PCWGTDULNUVNBN-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1731303
Computed Properties
- Exact Mass: 102.10400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 33.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 0.821 g/mL at 25 °C(lit.)
- Melting Point: -48.42°C (estimate)
- Boiling Point: 152°C(lit.)
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: n20/D 1.414(lit.)
- PSA: 20.23000
- LogP: 1.41490
- Solubility: It is miscible with ethanol and ether, but insoluble in water.
4-Methyl-1-pentanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H302-H313
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P303+P361+P353-P312-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1987 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S24/25-S16
- RTECS:NR3020000
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Packing Group:III
- Hazard Level:3.2
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10; R37
4-Methyl-1-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136441-1ml |
4-Methyl-1-pentanol |
626-89-1 | ≥97.0%(GC) | 1ml |
¥120.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136441-25ml |
4-Methyl-1-pentanol |
626-89-1 | ≥97.0%(GC) | 25ml |
¥1041.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136441-5ml |
4-Methyl-1-pentanol |
626-89-1 | ≥97.0%(GC) | 5ml |
¥306.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029324-25ml |
4-Methyl-1-pentanol |
626-89-1 | 98% | 25ml |
¥769 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029324-5ml |
4-Methyl-1-pentanol |
626-89-1 | 98% | 5ml |
¥176 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029324-1ml |
4-Methyl-1-pentanol |
626-89-1 | 98% | 1ml |
¥50 | 2024-05-22 | |
| TRC | I819615-100mg |
Isohexanol |
626-89-1 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | I819615-1g |
Isohexanol |
626-89-1 | 1g |
$ 81.00 | 2023-09-07 | ||
| TRC | I819615-10g |
Isohexanol |
626-89-1 | 10g |
$ 138.00 | 2023-09-07 | ||
| TRC | I819615-25g |
Isohexanol |
626-89-1 | 25g |
$287.00 | 2023-05-18 |
4-Methyl-1-pentanol Production Method
Production Method 1
4-Methyl-1-pentanol Raw materials
4-Methyl-1-pentanol Preparation Products
- 6-Hydroxyhexanoic acid (1191-25-9)
- 5-Methylhexanol (627-98-5)
- pentane-1,5-diol (111-29-5)
- 4-Methyl-1-pentanol (626-89-1)
- 6-Amino-1-hexanol (4048-33-3)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- 4-Amino-1-pentanol (927-55-9)
- Hexane-2,6-diol (928-40-5)
- 4-Aminobutan-1-ol (13325-10-5)
- 5-Amino-1-pentanol (2508-29-4)
- 1,6-Hexanediol (629-11-8)
- 1,4-Butanediol (110-63-4)
- 1,4-Pentanediol (626-95-9)
4-Methyl-1-pentanol Suppliers
4-Methyl-1-pentanol Related Literature
-
Ze Ping Zhang,Min Zhi Rong,Ming Qiu Zhang,Chan'e Yuan Polym. Chem. 2013 4 4648
-
Nan Du,Wenxuan Guo,Qingsong Yu,Shuli Guan,Linyi Guo,Tong Shen,Hao Tang,Zhihua Gan Polym. Chem. 2016 7 5719
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Hongjun Yang,Zhongrui Wang,Lei Cao,Wenyan Huang,Qiming Jiang,Xiaoqiang Xue,Yiye Song,Bibiao Jiang Polym. Chem. 2017 8 6844
-
Ester Vázquez,Francesco Giacalone,Maurizio Prato Chem. Soc. Rev. 2014 43 58
Additional information on 4-Methyl-1-pentanol
Chemical Profile of 4-Methyl-1-pentanol (CAS No. 626-89-1)
4-Methyl-1-pentanol, with the chemical formula C6H14O, is a significant organic compound widely recognized for its utility in various industrial and scientific applications. This aliphatic alcohol, identified by its CAS number 626-89-1, belongs to the class of secondary alcohols, characterized by a branched carbon chain and a hydroxyl (-OH) group attached to the second carbon atom. The structural uniqueness of 4-Methyl-1-pentanol contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a precursor in the production of fine chemicals.
The compound exhibits a molecular weight of approximately 102.18 g/mol and a boiling point of around 163-164°C, which places it in a category of liquids that are moderately volatile at room temperature. Its solubility profile is notable, with good miscibility in polar solvents such as water and ethanol, while it also dissolves well in non-polar organic solvents like hexane and benzene. This dual solubility makes 4-Methyl-1-pentanol highly adaptable for use in both aqueous and organic-based chemical reactions.
In industrial applications, 4-Methyl-1-pentanol serves as a key intermediate in the synthesis of esters, ethers, and other oxygenated compounds through processes such as esterification and etherification. These derivatives find extensive use in fragrances, flavors, and as plasticizers in the polymer industry. The compound’s ability to act as a nucleophile in organic synthesis further enhances its importance in pharmaceutical manufacturing, where it can be utilized to construct more complex molecular frameworks.
Recent advancements in green chemistry have highlighted the potential of 4-Methyl-1-pentanol as a sustainable building block. Researchers have been exploring its role in biocatalytic processes, where enzymatic methods are employed to convert this alcohol into higher-value products with minimal waste generation. For instance, studies have demonstrated the efficiency of using engineered lipases to catalyze the formation of valuable esters from 4-Methyl-1-pentanol, showcasing its compatibility with environmentally friendly production methods.
The pharmaceutical industry has also shown interest in 4-Methyl-1-pentanol due to its structural motif being present in several bioactive molecules. While not directly used as a therapeutic agent itself, it acts as a crucial scaffold for drug discovery programs. Medicinal chemists have leveraged the compound’s flexibility to develop novel analogs with improved pharmacokinetic profiles. For example, derivatives of 4-Methyl-1-pentanol have been investigated for their potential effects on enzyme inhibition and receptor binding, underscoring its relevance in developing new therapeutic entities.
From an analytical chemistry perspective, 4-Methyl-1-pentanol is frequently employed as an internal standard or solvent in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). Its well-characterized spectroscopic signature aids chemists in identifying unknown compounds and quantifying specific analytes in complex mixtures. Additionally, its stability under various experimental conditions makes it an ideal candidate for calibration standards.
The synthesis of 4-Methyl-1-pentanol typically involves reactions like hydrogenation of olefins or reduction of ketones, processes that are well-established in organic chemistry laboratories. Recent innovations have focused on optimizing these synthetic routes for higher yields and reduced byproduct formation. For instance, catalytic hydrogenation using heterogeneous catalysts has been refined to provide more selective transformations, thereby improving the overall efficiency of producing 4-Methyl-1-pentanol on an industrial scale.
In conclusion, 4-Methyl-1-pentanol (CAS No. 626-89-1) is a versatile compound with broad applicability across multiple sectors including industrial manufacturing, pharmaceuticals, and analytical sciences. Its unique structural features enable diverse chemical functionalities, making it indispensable for synthesizing various derivatives with significant commercial value. As research continues to uncover new methodologies for its production and utilization, the importance of this compound is expected to grow further.
626-89-1 (4-Methyl-1-pentanol) Related Products
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